molecular formula C9H13NO2 B2704015 5-tert-Butyl-1H-pyrrole-2-carboxylic acid CAS No. 934353-26-1

5-tert-Butyl-1H-pyrrole-2-carboxylic acid

Cat. No. B2704015
CAS RN: 934353-26-1
M. Wt: 167.208
InChI Key: QQHDAVVIMVCGSZ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 934353-26-1 . It has a molecular weight of 167.21 and its IUPAC name is 5-(tert-butyl)-1H-pyrrole-2-carboxylic acid . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrroles, such as this compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .


Molecular Structure Analysis

The molecular formula of this compound is C9H13NO2 . The InChI code for this compound is 1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) .


Chemical Reactions Analysis

Pyrroles, including this compound, can undergo a variety of chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its boiling point is not specified in the search results.

Scientific Research Applications

Singlet Oxygen Reactions and Prodigiosin Precursors

Singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters yield peroxidic intermediates. These intermediates can undergo coupling with various nucleophiles, leading to the formation of 5-substituted pyrroles. Among these products, α,α′-bipyrroles serve as precursors to prodigiosin and its analogues. This highlights the potential of 5-tert-Butyl-1H-pyrrole-2-carboxylic acid derivatives in synthesizing complex organic structures and bioactive molecules (Wasserman et al., 2004).

Continuous Flow Synthesis

A novel method for the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. This method utilizes the byproduct HBr from the Hantzsch reaction to hydrolyze t-butyl esters in situ. This technique is significant for the efficient synthesis of pyrrole derivatives, including this compound, in a single continuous process, offering advantages in scalability and efficiency (Herath & Cosford, 2010).

SF5 Substituted Pyrrole Derivatives

The synthesis of SF5-substituted pyrrole carboxylic acid esters has been achieved. This involves the cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, leading to a series of dihydropyrroles. These are then oxidized to yield 1-tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid esters. Such compounds underscore the adaptability of this compound derivatives for the introduction of fluorinated groups, enhancing their potential in drug design and material science (Dolbier & Zheng, 2009).

Regio-Selective Synthesis

A regio-selective synthesis approach for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid has been developed. This method utilizes the bulky tert-butyl moiety of 1-tert-butyl-1H-pyrrole to direct selective, un-symmetrical substitutions, demonstrating the strategic use of substituents in synthesizing functionalized pyrrole derivatives for various applications (Nguyen, Schiksnis, & Michelotti, 2009).

Safety and Hazards

The safety information for 5-tert-Butyl-1H-pyrrole-2-carboxylic acid indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not specified in the search results .

properties

IUPAC Name

5-tert-butyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-9(2,3)7-5-4-6(10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHDAVVIMVCGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934353-26-1
Record name 5-tert-butyl-1H-pyrrole-2-carboxylic acid
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